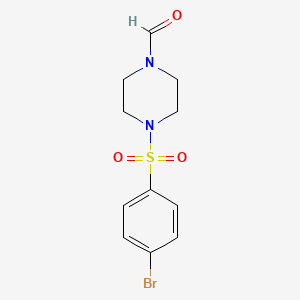

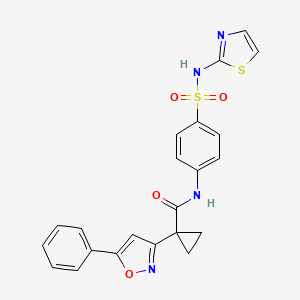

4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde is a useful research compound. Its molecular formula is C11H13BrN2O3S and its molecular weight is 333.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde serves as a versatile precursor in the synthesis of complex organic compounds. Its reactivity, particularly in coupling and condensation reactions, makes it a valuable building block in organic synthesis. For example, sulfonimines derived from aryl aldehydes can be effectively allylated to form homoallylic sulfonamides with allylic bromides promoted by indium or zinc, showcasing the compound's utility in creating structures with potential biological activity (Lu & Chan, 2000). Furthermore, the compound's involvement in the synthesis of novel biological-based nano organo solid acids underscores its importance in catalysis and green chemistry applications, providing a foundation for environmentally friendly chemical processes (Zolfigol et al., 2015).

Catalytic Applications

The catalytic versatility of derivatives of this compound is highlighted in their application in promoting a variety of chemical reactions. The compound and its derivatives have been found to catalyze the synthesis of α-aminophosphonates from aldehydes and ketones, showcasing their potential in the synthesis of biologically active molecules (Akbari & Heydari, 2009). Such catalytic activities are essential for developing new pharmaceuticals and agrochemicals, demonstrating the compound's significant impact on medicinal chemistry and agriculture.

Structural and Medicinal Chemistry

The structural flexibility of this compound allows for its use in the synthesis of complex molecules with potential medicinal applications. Its derivatives have been synthesized and characterized, with some evaluated for their antimicrobial activities, indicating the role of these compounds in the development of new therapeutic agents (Desai et al., 2017). This underscores the compound's significance in drug discovery and development, contributing to the broader field of health sciences.

Advanced Materials and Green Chemistry

The synthesis and application of this compound in the development of novel materials and catalysts highlight its importance in advancing material science and sustainable chemistry practices. The creation of sulfonated microporous organic-inorganic hybrids demonstrates the compound's utility in designing materials with high surface area and strong Bronsted acidity, useful in catalysis, separations, and ion exchange (Wang, Heising, & Clearfield, 2003). These applications are pivotal in developing sustainable industrial processes and materials with enhanced performance and reduced environmental impact.

Safety and Hazards

Future Directions

The future directions for “4-(4-Bromophenyl)sulfonylpiperazine-1-carbaldehyde” could involve further studies on its pharmacological activities. Efforts have been made to study the pharmacological activities of newly synthesized derivatives . These studies could provide valuable insights into the potential applications of “this compound” in medicine.

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonylpiperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARZPKHJMDHDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2545760.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2545771.png)

![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)

![2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide](/img/structure/B2545777.png)

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)

![Methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid](/img/structure/B2545781.png)